molecular formula C9H8ClNO2 B1406412 8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one CAS No. 1241964-27-1

8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Cat. No.: B1406412
CAS No.: 1241964-27-1
M. Wt: 197.62 g/mol
InChI Key: XKMXKWBWWGAWIZ-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a chlorine atom attached to the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoquinoline with activated acetylenes and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield 1,4-benzoxazepin-2-one derivatives . Another method includes the three-component reaction of aromatic aldehydes, 2-aminophenol, and dimedone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ microwave heating or Cu(I)-catalyzed cycloaddition reactions to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepine derivatives.

Scientific Research Applications

8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. For instance, some benzoxazepine derivatives have been found to inhibit human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its bromo and nitro analogs.

Properties

IUPAC Name

8-chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMXKWBWWGAWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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